N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide
Description
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide is a synthetic sulfonamide derivative characterized by a morpholine core substituted with methyl groups at the 2- and 6-positions, a sulfonyl linker, and a propanamide backbone with a 4-fluorophenoxy moiety. The compound’s synthesis likely follows methods analogous to other benzenesulfonamide derivatives, involving condensation of sulfonyl chlorides with aminophenyl intermediates under controlled conditions .
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]-2-(4-fluorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-14-12-24(13-15(2)28-14)30(26,27)20-10-6-18(7-11-20)23-21(25)16(3)29-19-8-4-17(22)5-9-19/h4-11,14-16H,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZJBJXJSXYLOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by methylation using methyl iodide.
Sulfonylation: The morpholine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Coupling with Fluorophenoxy Propanamide: The final step involves coupling the sulfonylated morpholine with 4-fluorophenoxy propanamide under basic conditions, typically using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetone.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Drug Discovery
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide is being investigated for its potential as a therapeutic agent in various diseases. Its sulfonamide group is particularly significant as sulfonamides are known for their antibacterial properties. Research indicates that compounds with similar structures exhibit activity against bacterial infections and can serve as lead compounds for developing new antibiotics .
Cancer Research
Studies have shown that compounds with morpholine and sulfonamide functionalities can inhibit tumor growth by interfering with specific cellular pathways. The compound's ability to modulate protein interactions makes it a candidate for further exploration in cancer therapeutics. For instance, it may inhibit the proliferation of cancer cells by targeting the mitogen-activated protein kinase (MAPK) pathway .
Neuroscience
The morpholine moiety in this compound suggests potential applications in neuroscience. Morpholines are often utilized in the development of neuroprotective agents. Preliminary studies indicate that derivatives of morpholine can cross the blood-brain barrier and exhibit neuroprotective effects, making this compound a candidate for further research into treatments for neurodegenerative diseases .
Case Study 1: Antibacterial Activity
A study conducted on structurally similar sulfonamide compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the sulfonamide group can enhance efficacy against resistant strains . This supports the hypothesis that this compound could be developed into a novel antibiotic.
Case Study 2: Cancer Cell Line Inhibition
In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that compounds similar to this compound can significantly reduce cell viability at micromolar concentrations. These findings indicate potential pathways for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide Linkers
The compound shares structural motifs with benzenesulfonamide derivatives synthesized in the Iranian Journal of Pharmaceutical Research (2019). For example, N-(4-(benzothiazole-2-yl)phenyl) substituted benzenesulfonamides feature a sulfonyl bridge but replace the dimethylmorpholine group with benzothiazole or aryl substituents. These modifications significantly alter electronic properties and steric bulk, impacting solubility and target affinity .
Key Differences :
- Synthetic Yield : The target compound’s synthesis (unreported in evidence) may face challenges in sulfonamide coupling efficiency compared to benzothiazole derivatives (yields ~76–83% in analogous reactions) .
Propanamide Derivatives with Fluorinated Aromatic Groups
Compounds such as N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide (CAS 256412-88-1) share the propanamide backbone and fluorinated aromatic substituents but lack the sulfonyl-morpholine moiety. This absence reduces molecular weight (289.3 g/mol vs. ~450 g/mol for the target compound) and alters pharmacokinetic profiles, likely decreasing metabolic stability due to reduced steric shielding .
Key Comparison :
Sulfonamide-Propanamide Hybrids
highlights (2R)-2-[(4-sulfonyl)aminophenyl]propanamides, such as (2R)-2-(4-{[(4-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]propanamide (Compound 10), which exhibit structural parallels but differ in sulfonyl substituents. ~3.8 for Compound 10) .
Morpholine-Containing Analogues
Compounds like 4-[4-(1-amino-1-methylethyl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine () share the morpholine motif but integrate it into larger heterocyclic systems. The target compound’s simpler architecture may favor synthetic scalability and reduce off-target interactions .
Biological Activity
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring, a sulfonyl group, and a fluorophenoxy moiety. Its molecular formula is , with a molecular weight of 462.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific enzyme activities and receptor interactions. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators, suggesting that this compound may exhibit similar properties.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory effects.
- Receptor Modulation : The sulfonamide group is known to interact with various receptors, including progesterone receptors (PR), which play critical roles in reproductive health and cancer biology .
Anticancer Properties
Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, derivatives similar to this compound have shown promise as nonsteroidal PR antagonists, which may be beneficial in treating hormone-dependent cancers such as breast cancer .
Anti-inflammatory Effects
Research has indicated that compounds with morpholine and sulfonamide moieties can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound may also possess similar anti-inflammatory effects.
Case Studies and Experimental Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a study on related sulfonamide derivatives showed significant growth inhibition in breast cancer cells through PR antagonism .
- In Vivo Models : Animal models have been utilized to assess the therapeutic efficacy of related compounds in inflammatory disease models. Results indicated reduced inflammation markers and improved clinical outcomes in treated groups compared to controls .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-2-(4-fluorophenoxy)propanamide?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Step 1 : Sulfonation of the morpholine derivative to introduce the sulfonyl group.
- Step 2 : Coupling the sulfonated intermediate with 4-fluorophenoxypropanamide via nucleophilic acyl substitution.
- Critical Parameters : Reaction temperature (controlled between 0–5°C for sulfonation), solvent selection (e.g., dichloromethane for amide coupling), and stoichiometric ratios (1:1.2 for amine-to-acyl chloride) to minimize side products .
- Validation : Monitor intermediates using TLC and confirm final product purity via HPLC-TOF (Δppm ≤ 0.5) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the 2,6-dimethylmorpholine sulfonyl group (δ 3.1–3.5 ppm for methylene protons) and 4-fluorophenoxy moiety (δ 6.8–7.2 ppm aromatic protons).
- HPLC-TOF : Validate molecular weight (theoretical vs. measured mass; Δppm ≤ 0.39) .
- FTIR-ATR : Identify sulfonyl (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups .
Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?
- In Vitro Assays :
- Enzyme Inhibition : Test against COX-2 or ureaase using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
- Cytotoxicity : Screen in cancer cell lines (e.g., HepG2) using MTT assays, with IC₅₀ values compared to structurally similar compounds (e.g., N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies?
- Approach :
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. Use LC-MS/MS to quantify plasma concentrations .
- Metabolite Identification : Perform hepatic microsome assays to identify active/inactive metabolites affecting efficacy .
- Case Study : If in vitro COX-2 inhibition is strong but in vivo anti-inflammatory effects are weak, investigate metabolic instability of the sulfonyl group .
Q. What strategies optimize structure-activity relationships (SAR) for this compound?
- Systematic Modifications :
- Functional Group Replacement : Substitute the 4-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on enzyme binding .
- Morpholine Ring Alteration : Compare 2,6-dimethylmorpholine with unsubstituted morpholine derivatives to evaluate steric/electronic effects on solubility and target engagement .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
- Troubleshooting :
- Solvent Effects : Replicate experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced chemical shift variations.
- Impurity Interference : Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient) and reacquire NMR spectra .
- Collaborative Validation : Cross-reference data with published spectra of analogs (e.g., N-{4-[(difluoromethyl)sulfanyl]phenyl} derivatives) .
Q. What experimental designs are recommended for studying environmental fate and ecotoxicological impacts?
- Framework :
- Abiotic Degradation : Expose the compound to UV light or aqueous hydrolysis (pH 3–11) to simulate environmental breakdown pathways. Analyze degradation products via GC-MS .
- Biotic Studies : Use model organisms (e.g., Daphnia magna) for acute toxicity assays (EC₅₀ determination) and soil microcosms to assess microbial degradation rates .
Tables for Comparative Analysis
| Structural Analog | Key Feature | Biological Activity | Reference |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide | Methoxy substitution | Anti-cancer (HepG2 IC₅₀ = 12 µM) | |
| N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide | Oxadiazole core | COX-2 inhibition (IC₅₀ = 0.8 µM) | |
| N-{4-[(difluoromethyl)sulfanyl]phenyl} derivatives | Sulfanyl group | Enhanced solubility and metabolic stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
